It has a storage temperature of 2-8°C . The SMILES string for this compound is O=C(N(CC1)CCC1C(C=C2)=CC=C2CO)OC©©C .
This compound can be classified as:
The synthesis of tert-butyl 4-(hydroxymethyl)-4-phenylpiperidine-1-carboxylate typically involves several steps:
In industrial settings, the production may utilize continuous flow reactors to enhance efficiency and ensure consistent quality. Automated systems are often employed for precise control over reaction conditions, including temperature and reagent addition.
The molecular structure of tert-butyl 4-(hydroxymethyl)-4-phenylpiperidine-1-carboxylate features:
The compound exhibits significant steric hindrance due to the bulky tert-butyl group, influencing its reactivity and interactions with biological targets.
Tert-butyl 4-(hydroxymethyl)-4-phenylpiperidine-1-carboxylate can undergo various chemical reactions:
The mechanism of action for tert-butyl 4-(hydroxymethyl)-4-phenylpiperidine-1-carboxylate involves its interaction with specific molecular targets:
Characterization often involves techniques such as:
Tert-butyl 4-(hydroxymethyl)-4-phenylpiperidine-1-carboxylate has diverse applications across several scientific fields:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2